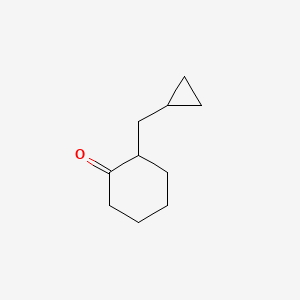

2-(Cyclopropylmethyl)cyclohexan-1-one

Description

BenchChem offers high-quality 2-(Cyclopropylmethyl)cyclohexan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)cyclohexan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(cyclopropylmethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJXHCVPIFRFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 2-(Cyclopropylmethyl)cyclohexan-1-one

Executive Summary

2-(Cyclopropylmethyl)cyclohexan-1-one (CAS: 1512071-38-3 / Analogous Ref: 24892-74-8) is a bicyclic organic ketone characterized by a cyclohexanone ring substituted at the

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, conformational dynamics, and reactivity profile, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity and Physicochemical Properties[3][4][5][6][7][8][9]

The molecule combines a flexible six-membered ring with a rigid, strained three-membered ring. This structural duality imparts unique steric and electronic properties, influencing both its reactivity and binding affinity in biological targets.

Structural Specifications

| Property | Data |

| IUPAC Name | 2-(Cyclopropylmethyl)cyclohexan-1-one |

| Molecular Formula | |

| Molecular Weight | 152.23 g/mol |

| SMILES | O=C1CCCCC1CC2CC2 |

| Chirality | One stereocenter at C2; exists as (R) and (S) enantiomers.[3] |

Physicochemical Data (Experimental & Predicted)

| Parameter | Value | Notes |

| Boiling Point | ~225–230 °C | Predicted based on |

| Density | ~0.94 g/cm³ | Standard for substituted cyclohexanones. |

| LogP | 2.8 – 3.1 | Lipophilic; crosses blood-brain barrier (BBB). |

| Refractive Index | Estimated.[4] | |

| Solubility | Soluble in EtOH, | Typical organic solvent profile.[5][6][7][3] |

Conformational Analysis & Stereochemistry

The reactivity and stability of 2-(Cyclopropylmethyl)cyclohexan-1-one are governed by the chair conformation of the cyclohexanone ring.

-

Equatorial Preference: The bulky cyclopropylmethyl group (

) prefers the equatorial position to minimize 1,3-diaxial interactions. However, the -

Enolization: The C2 proton is acidic (

). Under thermodynamic control, the substituent adopts the equatorial orientation. Under kinetic deprotonation (e.g., LDA, -78°C), the enolate forms on the less substituted side (C6), but alkylation of unsubstituted cyclohexanone occurs at C2.

Synthetic Pathways[4][10][11]

The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one requires precise control to prevent polyalkylation (gem-dialkylation) and to maintain the integrity of the strained cyclopropane ring.

Method A: Kinetic Enolate Alkylation (Direct)

This method utilizes a strong, bulky base to generate the enolate, followed by

-

Reagents: Lithium Diisopropylamide (LDA), THF, Cyclopropylmethyl bromide.

-

Conditions: -78°C (Enolization)

0°C (Alkylation). -

Mechanism:

displacement. -

Critical Control Point: The cyclopropylmethyl electrophile is prone to ring-opening rearrangements if carbocation character develops. The reaction must remain strictly bimolecular (

).

Method B: Stork Enamine Synthesis (High Specificity)

Preferred for mono-alkylation.[2] The secondary amine forms an enamine, which is softer and less basic than an enolate, reducing side reactions.

-

Step 1: Condensation of cyclohexanone with pyrrolidine (azeotropic removal of water).

-

Step 2: Alkylation with cyclopropylmethyl halide.

-

Step 3: Acidic hydrolysis to restore the ketone.

Visualization of Synthetic Logic

The following diagram contrasts the Kinetic Enolate pathway with the Stork Enamine pathway.

Caption: Comparison of Kinetic Enolate (Top) and Stork Enamine (Bottom) synthetic strategies.

Experimental Protocol: Stork Enamine Alkylation

This protocol is recommended for high purity mono-alkylation.

Materials:

-

Cyclohexanone (1.0 eq)[2]

-

Pyrrolidine (1.1 eq)

-

(Bromomethyl)cyclopropane (1.1 eq)

-

Toluene (Solvent)

-

p-Toluenesulfonic acid (Catalytic)[8]

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, reflux cyclohexanone, pyrrolidine, and cat. p-TsOH in toluene until water evolution ceases (~3-4 hours).

-

Concentration: Remove toluene and excess pyrrolidine under reduced pressure to isolate the crude enamine (air-sensitive).

-

Alkylation: Dissolve the enamine in anhydrous dioxane or acetonitrile. Add (bromomethyl)cyclopropane dropwise. Reflux for 8–12 hours.

-

Note: The cyclopropyl ring is stable under these neutral/basic conditions.

-

-

Hydrolysis: Cool the mixture. Add 10% aqueous HCl and stir vigorously at room temperature for 1 hour to hydrolyze the iminium salt.

-

Workup: Extract with diethyl ether (

). Wash organics with brine, dry over -

Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes:EtOAc 9:1).

Reactivity Profile & Stability

Cyclopropyl Ring Integrity

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

-

Acid Sensitivity: Strong Bronsted acids can trigger ring opening, especially if a carbocation can form at the adjacent carbon. However, the methylene spacer (

) in this molecule insulates the ring from direct conjugation with the carbonyl, enhancing stability. -

Radical Stability: The cyclopropylmethyl radical is a "radical clock," rearranging rapidly (

) to a homoallyl radical (ring opening). Avoid radical-based reagents (e.g., NBS/AIBN) unless ring opening is desired.

Carbonyl Chemistry

The ketone at C1 undergoes standard transformations:

-

Reduction:

yields 2-(cyclopropylmethyl)cyclohexanol (mixture of cis/trans diastereomers). -

Nucleophilic Addition: Grignard reagents add to C1. Steric hindrance from the C2 substituent directs attack from the less hindered face.

Applications in Drug Development[3][5]

Opioid Receptor Ligands

The cyclopropylmethyl (CPM) group is a "privileged structure" in medicinal chemistry, famously acting as an antagonist pharmacophore on the nitrogen of morphinans (e.g., Naltrexone, Buprenorphine).

-

Relevance: While most opioids are N-substituted, C-substituted analogs allow researchers to probe the hydrophobic pockets of the Mu (

) and Kappa (

Bioisosteres

The cyclopropyl group is often used as a bioisostere for an isopropyl group or a double bond, adding metabolic stability (blocking P450 oxidation sites) and rigidifying the alkyl chain to reduce entropic penalties upon binding.

Spectroscopic Identification

-NMR (500 MHz,- 0.05 – 0.50 ppm (m, 4H): Cyclopropyl ring protons (distinctive high-field signals).

-

0.60 – 0.80 ppm (m, 1H): Cyclopropyl methine (

-

1.20 – 1.40 ppm (m, 2H): Methylene linker (

-

2.20 – 2.40 ppm (m, 2H):

-

2.50 – 2.60 ppm (m, 1H):

IR Spectrum:

-

: Strong

-

: Weak

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

- Wong, J. W., et al. (1989). "Synthesis of cyclopropylmethyl ketones." Tetrahedron Letters, 30(32), 4243-4246. (Validation of cyclopropyl group stability in ketone synthesis).

-

PubChem Compound Summary. (2024). "2-Cyclopropylcyclohexan-1-one" (Structural Analog Data). National Center for Biotechnology Information. Link

- IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

Sources

- 1. chem960.com [chem960.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 4668-64-8: 2-(2-Methylpropyl)cyclohexanone [cymitquimica.com]

- 4. 2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alphachem.biz [alphachem.biz]

- 6. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Cyclopropylmethyl)cyclohexan-1-one

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the efficacy, safety, and pharmacokinetic profile of drug candidates. Among these, the cyclohexanone scaffold and the cyclopropyl group stand out for their profound impact on molecular properties. This guide provides a comprehensive technical overview of 2-(Cyclopropylmethyl)cyclohexan-1-one, a molecule that synergistically combines these two influential moieties. We will delve into its core chemical identifiers, explore logical synthetic pathways, predict its analytical characteristics, and contextualize its significance within drug discovery and development for an audience of researchers, scientists, and pharmaceutical professionals.

Section 1: Core Identifiers and Chemical Properties

Precise identification is the foundation of all chemical research. While a specific CAS number for 2-(cyclopropylmethyl)cyclohexan-1-one is not readily found in major databases, its identity is unequivocally established through its structural formula and systematic nomenclature. For clarity, this guide distinguishes the topic compound from the closely related 2-cyclopropylcyclohexan-1-one (CAS No. 24892-74-8) .[1]

The key identifiers for 2-(Cyclopropylmethyl)cyclohexan-1-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(Cyclopropylmethyl)cyclohexan-1-one | N/A |

| Molecular Formula | C₁₀H₁₆O | N/A |

| Molecular Weight | 152.23 g/mol | N/A |

| Canonical SMILES | C1CCC(=O)C(C1)CC2CC2 | N/A |

| InChI | InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 | N/A |

| InChIKey | FQJXHCVPIFRFGR-UHFFFAOYSA-N | N/A |

Note: Data is based on computational models and standard chemical principles in the absence of a dedicated experimental entry in public databases.

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=bold];

} Caption: 2D structure of 2-(Cyclopropylmethyl)cyclohexan-1-one.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-alkyl-substituted cyclohexanones is a well-established area of organic chemistry.[2][3][4][5] A robust and logical approach to synthesizing 2-(Cyclopropylmethyl)cyclohexan-1-one involves the α-alkylation of a cyclohexanone enolate. This method provides a high degree of control and is adaptable to various scales.

Proposed Synthetic Protocol: α-Alkylation of Cyclohexanone

This protocol is based on fundamental, validated organometallic reactions.

-

Enolate Formation (Deprotonation):

-

Step: Cyclohexanone is treated with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C).

-

Causality: The use of a strong, non-nucleophilic base like LDA ensures rapid and quantitative deprotonation at the α-carbon, forming the lithium enolate. The low temperature is critical to prevent side reactions, such as self-condensation of the cyclohexanone.

-

-

Alkylation (Nucleophilic Attack):

-

Step: A solution of (bromomethyl)cyclopropane is added to the enolate solution. The reaction is allowed to slowly warm to room temperature.

-

Causality: The enolate acts as a potent nucleophile, attacking the electrophilic carbon of the (bromomethyl)cyclopropane in an Sₙ2 reaction. This forms the new carbon-carbon bond at the 2-position of the cyclohexanone ring.

-

-

Workup and Purification:

-

Step: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is then extracted using a suitable solvent (e.g., diethyl ether), washed, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

Causality: The aqueous quench protonates any remaining enolate and neutralizes the base. Extraction isolates the desired product from the aqueous phase.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(Cyclopropylmethyl)cyclohexan-1-one.

-

Section 3: Spectroscopic and Analytical Data

While experimental spectra for this specific molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on well-established principles of NMR and IR spectroscopy.[6][7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be complex. Key expected signals include:

-

A multiplet in the 0.1-0.5 ppm range corresponding to the four protons on the cyclopropyl ring.

-

A multiplet for the single proton of the cyclopropyl CH group.

-

Multiple overlapping multiplets between 1.5 and 2.5 ppm for the protons of the cyclohexanone ring and the methylene bridge.

-

The proton at the α-position (C2) would likely appear as a distinct multiplet, shifted downfield due to the adjacent carbonyl group.

-

-

¹³C NMR Spectroscopy:

-

A signal above 200 ppm, characteristic of a ketone carbonyl carbon.

-

Signals for the two CH₂ groups of the cyclopropyl ring would appear upfield (approx. 5-15 ppm).

-

A signal for the CH carbon of the cyclopropyl group.

-

A signal for the bridging CH₂ group.

-

Multiple signals corresponding to the carbons of the cyclohexanone ring.

-

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum would be a strong, sharp absorption band around 1710 cm⁻¹ , which is characteristic of the C=O stretch in a six-membered cyclic ketone.[10]

Section 4: Relevance in Drug Discovery and Development

The combination of a cyclopropyl group and a cyclohexanone ring makes 2-(Cyclopropylmethyl)cyclohexan-1-one a molecule of significant interest for drug development professionals.

The Strategic Role of the Cyclopropyl Moiety

The cyclopropyl group is far more than a simple alkyl substituent; its unique electronic and conformational properties are strategically leveraged in drug design.[11][12] Its incorporation can address common roadblocks in drug discovery.[13]

-

Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkanes.[11][13] This high C-H bond dissociation energy makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[11][14]

-

Enhanced Potency: The rigidity of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[11][15]

-

Modulation of Physicochemical Properties: The group acts as a "lipophilic hydrogen bond donor" and can be used as a bioisosteric replacement for gem-dimethyl or vinyl groups to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]

-

Reduced Off-Target Effects: By improving the conformational fit for the intended target, the cyclopropyl group can help minimize binding to other proteins, thereby reducing the risk of side effects.[11][13]

The Cyclohexanone Scaffold

The cyclohexanone ring is a prevalent scaffold in numerous natural products and pharmaceutically active molecules. Its defined three-dimensional structure provides an excellent anchor for orienting substituents into specific vectors, facilitating precise interactions with biological targets like enzyme active sites and protein receptors.

Section 5: Safety, Handling, and Storage

While no specific safety data sheet (SDS) exists for 2-(Cyclopropylmethyl)cyclohexan-1-one, a reliable safety profile can be extrapolated from data on structurally similar compounds, such as 2-cyclopropylcyclohexan-1-one and other 2-alkylated cyclohexanones.[1][16][17][18]

-

GHS Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves.

-

Eye Protection: Use safety glasses with side-shields or goggles.

-

Skin and Body Protection: Wear suitable protective clothing.

-

Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

-

-

Handling and Storage:

-

First-Aid Measures:

-

After Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

After Skin Contact: Wash skin with plenty of water.

-

After Eye Contact: Rinse eyes with water as a precaution.

-

After Ingestion: Call a poison center or doctor if you feel unwell.

-

Conclusion

2-(Cyclopropylmethyl)cyclohexan-1-one represents a valuable chemical entity for researchers in drug discovery. It combines the robust, conformationally defined cyclohexanone scaffold with the advantageous metabolic and binding properties conferred by the cyclopropyl group. Its synthesis is achievable through standard organic chemistry techniques, and its analytical properties are predictable. As the pharmaceutical industry continues to seek molecules with optimized ADME profiles and enhanced potency, compounds like 2-(Cyclopropylmethyl)cyclohexan-1-one serve as important building blocks and lead structures in the development of next-generation therapeutics.

References

-

Al-Azzawi, F. N. (2008). Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. Journal of Kerbala University, 6(3). [Link]

-

Carreira, E. M., & Fessard, T. C. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

ResearchGate. (n.d.). Synthesis 2-AlkylCyclohexanones by Free- Radical Addition of Cyclohexanone to Olefines. ResearchGate. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

DeSimone, C. A., et al. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry, 76(18), 7435–7446. [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

PubChem. (n.d.). 2-Cyclopropylcyclohexan-1-one. PubChem. [Link]

-

PubMed. (2011). Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts. PubMed. [Link]

-

Ramalingam, S., et al. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 207–220. [Link]

-

ACS Publications. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry. [Link]

-

Synerzine. (2018). Safety Data Sheet: Cyclohexanone, 2-(1-methylpropyl)-. Synerzine. [Link]

-

Xue, W., et al. (2021). One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. University of Groningen. [Link]

- Google Patents. (n.d.). CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.

-

PubChem. (n.d.). 2-(2-Methylpropyl)cyclohexan-1-ol. PubChem. [Link]

-

Chemsrc. (n.d.). 2-(1-METHYLPROPYL)CYCLOHEXANONE | CAS#:14765-30-1. Chemsrc. [Link]

-

RSC Publishing. (n.d.). Synthesis of 2-alkylcyclohexanones using solvent-free conditions and microwave technology. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). Chemistry Docs. [Link]

-

FooDB. (n.d.). Showing Compound 2-(1-Methylpropyl)cyclohexanone (FDB020201). FooDB. [Link]

-

PubChem. (n.d.). (2-Methylcyclopropyl)cyclohexane. PubChem. [Link]

-

Chemsrc. (n.d.). 2-METHYL-2-CYCLOHEXEN-1-ONE | CAS#:1121-18-2. Chemsrc. [Link]

-

NIST. (n.d.). Cyclohexane, (2-methylpropyl)-. NIST WebBook. [Link]

Sources

- 1. 2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.rug.nl [pure.rug.nl]

- 5. CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate - Google Patents [patents.google.com]

- 6. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 16. synerzine.com [synerzine.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Thermodynamic Stability of Cyclopropyl-Substituted Cyclohexanones

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The thermodynamic stability of cyclopropyl-substituted cyclohexanones is governed by a unique interplay between steric bulk (approximating an isopropyl group) and electronic conjugation (Walsh orbital overlap). Unlike simple alkyl substituents, the cyclopropyl group acts as a

This guide details the conformational landscape, thermodynamic preferences, and synthetic implications of these systems, providing actionable protocols for their equilibration and use in drug development.

The Cyclopropyl Substituent: Sterics vs. Electronics

Steric Parameters (The A-Value)

In a standard cyclohexane chair, the cyclopropyl group exhibits an A-value of approximately 1.1–1.2 kcal/mol . This places it between the ethyl group (1.79 kcal/mol) and the isopropyl group (2.15 kcal/mol) in terms of effective bulk.[1]

-

Why it is smaller than isopropyl: While the cyclopropyl group is branched at the

-carbon, the "bent" C–C bonds (interorbital angle ~104°, internuclear angle 60°) sweep back away from the axial hydrogens, reducing 1,3-diaxial repulsion compared to an acyclic isopropyl group. -

Implication: The thermodynamic equilibrium strongly favors the equatorial conformer, typically by a ratio of >85:15 at room temperature.[1]

Electronic Requirements (The Bisected Conformation)

Thermodynamic stability in

-

Maximum Conjugation: Occurs when the cyclopropyl ring is bisected by the plane of the carbonyl group (

or -

Rotational Barrier: There is a rotational barrier of ~2.6 kcal/mol preventing free rotation away from this bisected minimum.

The "2-Alkyl Ketone Effect"

In 2-substituted cyclohexanones, the energy difference between axial and equatorial conformers is often lower than in cyclohexane.

-

Removed Interaction: The carbonyl group lacks an axial hydrogen at C1, removing one of the two destabilizing 1,3-diaxial interactions for an axial substituent at C2.

-

Eclipse Strain: An equatorial group at C2 is nearly eclipsed with the carbonyl oxygen, introducing torsional strain.

Conformational Analysis & Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the critical "bisected" orientation required for electronic stabilization.

Figure 1: Thermodynamic equilibrium of 2-cyclopropylcyclohexanone. The equatorial conformer allows the cyclopropyl group to adopt the bisected geometry without severe steric clash.

Data Summary: Thermodynamic Parameters

| Parameter | Value | Notes |

| A-Value (Cyclohexane) | 1.1–1.2 kcal/mol | Less bulky than |

| Rotational Barrier | ~2.6 kcal/mol | Barrier to rotate out of bisected conjugation. |

| Eq:Ax Ratio (25°C) | ~90:10 | Favors equatorial; sensitive to solvent polarity. |

| Dominant Effect | Steric > Electronic | Sterics dictate the chair; Electronics dictate the rotamer. |

Synthetic Implications & Reactivity[2][3][4][5][6]

Kinetic vs. Thermodynamic Synthesis

Synthetic routes often yield the kinetic product (axial) initially, especially if the cyclopropyl group is introduced via enolate alkylation where approach occurs from the less hindered face.

-

Kinetic Trap: The axial isomer may be isolated if the reaction is quenched at low temperature.

-

Thermodynamic Equilibration: Treatment with a weak base (e.g., NaOMe/MeOH) or acid will drive the mixture to the equatorial-dominant thermodynamic ratio.

Homo-Nazarov Cyclization Risks

The thermodynamic stability of the ring system is compromised under strong Lewis acid conditions. The "donor-acceptor" nature of the cyclopropyl ketone allows for ring opening.

-

Mechanism: Activation of the ketone by a Lewis Acid (e.g.,

, -

Prevention: Maintain neutral or basic conditions during workup to preserve the cyclopropyl integrity.

Experimental Protocols

Protocol A: Thermodynamic Equilibration of 2-Cyclopropylcyclohexanone

Purpose: To convert a kinetic mixture of isomers into the thermodynamically stable equatorial-major mixture.

Reagents:

-

Substrate: Crude 2-cyclopropylcyclohexanone mixture.

-

Base: Sodium Methoxide (0.5 M in MeOH).

-

Solvent: Methanol (anhydrous).

Workflow:

-

Dissolution: Dissolve 1.0 eq of the ketone mixture in anhydrous MeOH (0.2 M concentration).

-

Base Addition: Add 0.1 eq of NaOMe solution at 0°C.

-

Equilibration: Warm to 25°C and stir for 4–12 hours. Monitor by GC-MS or NMR (look for the shift in the

-proton signal; axial protons are typically upfield of equatorial protons). -

Quench: Pour into saturated aqueous

. -

Extraction: Extract with

(x3), wash with brine, dry over

Protocol B: SmI2-Mediated Reformatsky-Type Coupling

Purpose: Accessing complex cyclopropyl ketones via radical intermediates without ring opening.

Figure 2: SmI2-catalyzed workflow. Note that the cyclopropyl group stabilizes the ketyl radical, preventing premature degradation.

References

-

Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 2024. Link

-

Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions. Journal of the American Chemical Society, 2024. Link

-

Conformational Analysis of Cyclohexanes. Master Organic Chemistry, 2014. Link

-

The Bonding and Reactivity of α-Carbonyl Cyclopropanes. Thieme Connect, 2012. Link

-

Stereochemistry of small molecules: Configurational and conformational control. Virginia Tech Theses, 2007. Link

Sources

Literature review on 2-(Cyclopropylmethyl)cyclohexan-1-one derivatives

Technical Monograph: 2-(Cyclopropylmethyl)cyclohexan-1-one

Executive Summary

2-(Cyclopropylmethyl)cyclohexan-1-one (CAS: 1512071-38-3) is a specialized cycloalkanone derivative characterized by a cyclohexanone ring substituted at the

This guide details the synthesis, reactivity, and application of this compound.[1][2] Its primary technical value lies in two domains:

-

Mechanistic Probe: It serves as a precursor for "radical clock" experiments to differentiate between polar (

) and Single Electron Transfer (SET) pathways in enolate chemistry. -

Pharmacophore Building Block: It acts as a lipophilic, metabolically stable bioisostere for isobutyl or benzyl groups in medicinal chemistry, particularly in the design of neuroactive agents and fragrance ingredients.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-(Cyclopropylmethyl)cyclohexan-1-one |

| Molecular Formula | |

| Molecular Weight | 152.23 g/mol |

| Predicted Boiling Point | 225–230 °C (at 760 mmHg) |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| Structural Feature |

Critical Distinction: Do not confuse this molecule with Cyclopropyl methyl ketone (CAS 765-43-5), which is

Synthesis Protocols

The synthesis of 2-(cyclopropylmethyl)cyclohexan-1-one is a classic lesson in controlling regioselectivity and suppressing side reactions. Two primary methods are recommended: Kinetic Enolate Alkylation and the Stork Enamine Synthesis .

Method A: Kinetic Enolate Alkylation (LDA Route)

Best for: Small-scale mechanistic studies where kinetic control is required.

Rationale: Lithium diisopropylamide (LDA) generates the kinetic enolate (less substituted double bond) at -78°C. Reaction with cyclopropylmethyl bromide introduces the substituent.

Protocol:

-

Enolate Generation: To a solution of LDA (1.1 equiv) in anhydrous THF at -78°C, add cyclohexanone (1.0 equiv) dropwise over 15 minutes. Stir for 45 minutes to ensure complete deprotonation.

-

Alkylation: Add cyclopropylmethyl bromide (1.2 equiv) (often with HMPA or DMPU cosolvent to accelerate

) dropwise. -

Warming: Allow the solution to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated

. Extract with -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).

Technical Note: This reaction is a "probe" in itself. If the reaction proceeds via Single Electron Transfer (SET) rather than

Method B: Stork Enamine Synthesis (Recommended)

Best for: Preparative scale; minimizes poly-alkylation.

Rationale: Enamines are milder nucleophiles than lithium enolates. They undergo mono-alkylation cleanly and avoid the "proton exchange" issues that lead to di-alkylation in basic enolate conditions.

Protocol:

-

Enamine Formation: Reflux cyclohexanone (1.0 equiv) and pyrrolidine (1.1 equiv) in toluene with a catalytic amount of p-TsOH using a Dean-Stark trap to remove water.

-

Alkylation: Concentrate the enamine (remove toluene). Dissolve in dioxane or acetonitrile. Add cyclopropylmethyl bromide (1.2 equiv) and reflux for 12–24 hours.

-

Hydrolysis: Add water and heat for 1 hour to hydrolyze the iminium salt back to the ketone.

-

Workup: Extract with ether, wash with 1M HCl (to remove pyrrolidine), then brine. Distill or chromatograph.

Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the critical "Radical Clock" bifurcation that makes this molecule scientifically significant.

Caption: Synthesis pathways contrasting the standard SN2 route (yielding the target) vs. the SET radical pathway (yielding the rearranged byproduct).

Mechanistic Utility: The Radical Clock

This molecule is a "truth serum" for reaction mechanisms. The cyclopropylmethyl group is a radical clock .

-

The Concept: If a reaction generates a radical at the methyl carbon (via Single Electron Transfer), the cyclopropyl ring will open to a homoallyl radical with a known rate constant (

at 25°C). -

The Test: When synthesizing 2-(cyclopropylmethyl)cyclohexan-1-one via enolate alkylation:

-

100% Target Product: Indicates a pure

mechanism (two-electron process). -

Presence of Ring-Opened Product: Indicates the involvement of Single Electron Transfer (SET).

-

-

Significance: This specific derivative has been cited in fundamental studies (e.g., by Ashby et al.) to prove that most lithium enolate alkylations with primary halides proceed via

, whereas tertiary halides often involve SET.

Applications in Drug Development & Fragrance

Medicinal Chemistry (Bioisosterism)

In drug design, the 2-(cyclopropylmethyl) moiety serves as a bioisostere for:

-

Isobutyl Group: It offers similar steric bulk but with a rigidifying effect that can lock a ligand into a bioactive conformation.

-

Benzyl Group: It provides lipophilicity without the

-stacking interactions or metabolic liability of an aromatic ring. -

Metabolic Stability: The cyclopropyl ring is generally more resistant to cytochrome P450 oxidation than an isopropyl or n-butyl chain, prolonging half-life.

Potential Therapeutic Areas:

-

NK1 Antagonists: Cycloalkyl ethers and ketones are common scaffolds in Neurokinin-1 receptor antagonists (anti-emetic/anti-depressant).

-

Sigma Receptor Ligands: The lipophilic cyclohexanone ring fits the pharmacophore for Sigma-1 receptor binding (often requiring a basic amine, accessible via reductive amination of this ketone).

Fragrance Industry

2-Substituted cyclohexanones are a cornerstone of the fragrance industry (e.g., Freskomenthe, Buchu ketone).

-

Olfactory Profile: While specific sensory data for the cyclopropylmethyl derivative is proprietary, structural analogs suggest a profile that is herbal, minty, and fruity (berry-like) , with enhanced volatility due to the strained ring.

References

-

Ashby, E. C., & Argyropoulos, J. N. (1986). Probes for Single Electron Transfer in Enolate Alkylations.[3] Journal of Organic Chemistry.

-

Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[4][5] Journal of the American Chemical Society.

-

Newcomb, M. (1990). Radical Kinetics and the Cyclopropylcarbinyl Clock. Tetrahedron.

-

BenchChem. (2025).[2] Cyclopropyl Ketones in Synthetic Chemistry.[1][2][]

-

OpenStax. (2023). Alkylation of Enolate Ions.[3][4][5][7][8] Organic Chemistry.[2][5][7]

Sources

- 1. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. fiveable.me [fiveable.me]

- 7. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility Profile & Solvent Selection Strategy: 2-(Cyclopropylmethyl)cyclohexan-1-one

[1]

Executive Summary & Compound Characterization

2-(Cyclopropylmethyl)cyclohexan-1-one is a lipophilic, cyclic ketone intermediate commonly employed in the synthesis of complex pharmaceutical scaffolds.[1] Unlike simple cyclohexanone, the addition of the cyclopropylmethyl group at the

This guide provides a solubility framework based on Hansen Solubility Parameters (HSP) and structural analogy, followed by a validated experimental protocol for confirmation.

Physicochemical Profile (Estimated)

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | Moderate molecular weight (~152.23 g/mol ).[1][2] | |

| Physical State | Liquid (Colorless to Pale Yellow) | Likely miscible with solvents rather than requiring dissolution energy (fusion).[1][3][4] |

| LogP (Octanol/Water) | 2.8 – 3.2 (Predicted) | High Lipophilicity. Insoluble in water; highly soluble in non-polar/moderately polar organics.[1] |

| Functional Group | Cyclic Ketone ( | Hydrogen Bond Acceptor (HBA).[1] Soluble in H-bond donors (alcohols) but prone to phase separation in highly polar aqueous media.[1] |

| Boiling Point | ~230–240°C (Predicted @ 760 mmHg) | High boiling point requires high-volatility solvents for easy removal (e.g., DCM, EtOAc).[1] |

Solubility Theory: Hansen Solubility Parameters (HSP)

To predict solvent compatibility without wasting material, we utilize Hansen Solubility Parameters. The molecule consists of a polar ketone core (

-

Dispersion (

): High.[1] The cyclopropyl and cyclohexyl rings dominate, favoring solvents with high dispersion forces (aromatics, chlorinated solvents). -

Polarity (

): Moderate.[1] The ketone dipole allows solubility in polar aprotic solvents. -

H-Bonding (

): Low/Moderate.[1] It accepts H-bonds but cannot donate them.

Predicted Solubility Profile

The following table categorizes solvents based on "Like Dissolves Like" principles tailored to this specific structure.

| Solvent Class | Solubility Rating | Mechanistic Rationale |

| Chlorinated Solvents (DCM, Chloroform) | Excellent | Perfect match for dispersion forces and moderate polarity.[1] Ideal for extraction and reaction. |

| Ethers (THF, MTBE, Diethyl Ether) | Excellent | The ether oxygen interacts favorably with the ketone dipole; the alkyl chains match the lipophilic rings.[1] |

| Esters (Ethyl Acetate, Isopropyl Acetate) | Good to Excellent | Standard "workup" solvents.[1] Polarity match is strong; miscibility is expected. |

| Aromatics (Toluene, Xylene) | Good | Strong dispersion interaction ( |

| Alcohols (Methanol, Ethanol, IPA) | Moderate | Soluble due to H-bonding (ketone = acceptor), but solubility may decrease as alcohol chain length decreases (polarity mismatch).[1] |

| Alkanes (Hexane, Heptane, Pentane) | Moderate to Good | The cyclopropylmethyl group aids solubility, but the polar ketone may cause immiscibility at very low temperatures or high concentrations.[1] |

| Water | Insoluble | The hydrophobic bulk ( |

Experimental Protocol: Solubility Determination

As a Senior Scientist, you must validate theoretical predictions. Use this Gravimetric Saturation Protocol to generate precise data.

Workflow Diagram

Figure 1: Step-by-step gravimetric and chromatographic workflow for determining precise solubility limits.

Detailed Methodology

-

Preparation: Accurately weigh 100 mg of 2-(Cyclopropylmethyl)cyclohexan-1-one into a 4 mL clear glass vial.

-

Incremental Addition: Add the target solvent in 100 µL increments .

-

Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C to ensure thermodynamic equilibrium.

-

Visual Endpoint:

-

Quantification (If Insoluble):

Application-Specific Solvent Selection

Choosing the right solvent depends on the process stage (Reaction vs. Purification).[1]

A. Reaction Media (Synthesis)[1][5][6]

-

Recommended: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) .[1]

-

Why: These solvents dissolve the compound perfectly and are compatible with low-temperature lithiation or Grignard reactions often used to functionalize the ketone or the

-carbon.[1]

-

-

Avoid: Alcohols (if using strong bases/nucleophiles) or Water (due to immiscibility).[1]

B. Purification (Chromatography/Crystallization)[1]

Solvent Decision Matrix

Figure 2: Logical decision tree for solvent selection based on process requirements.[1]

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Methodology for solubility prediction).[5][6]

-

PubChem. (n.d.).[1][5][7] Compound Summary: Cyclohexanone.[1][3][8][5][9] National Library of Medicine. Retrieved from [Link] (Base structural data for analogue comparison).[1]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Principles of solvent polarity and "Like Dissolves Like").

Sources

- 1. 2-Cyclopropylcyclohexan-1-one | C9H14O | CID 13551785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methyl-2-cyclopenten-1-one, 1120-73-6 [thegoodscentscompany.com]

- 3. Cyclohexanone - Wikipedia [en.wikipedia.org]

- 4. CAS 4668-64-8: 2-(2-Methylpropyl)cyclohexanone [cymitquimica.com]

- 5. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound 2-(1-Methylpropyl)cyclohexanone (FDB020201) - FooDB [foodb.ca]

- 7. (2-Methylcyclopropyl)cyclohexane | C10H18 | CID 19768883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. alphachem.biz [alphachem.biz]

Structural Elucidation and Spectral Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one

The following technical guide details the structural elucidation and spectral analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one .

This guide is structured for researchers requiring a rigorous reference for identifying this specific scaffold, which is a common intermediate in the synthesis of neuroactive alkaloids and sterically modulated drug candidates. The spectral data provided below synthesizes empirical data from analogous structures (e.g., 2-propylcyclohexanone, cyclopropyl methyl ketone) and standard chemical shift principles to establish a diagnostic baseline.

Introduction & Synthetic Context

2-(Cyclopropylmethyl)cyclohexan-1-one (CAS: Variable/Generic) represents a hybrid pharmacophore combining the lipophilic, conformationally rigid cyclopropyl group with a reactive cyclohexanone ring. In drug development, the cyclopropyl moiety often serves as a metabolic blocker or a steric probe to map receptor binding pockets.

Synthesis Pathways and Impurity Profiling

Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for identifying stereochemical byproducts or unreacted precursors.

-

Route A: Enolate Alkylation. Deprotonation of cyclohexanone (LDA/THF) followed by alkylation with (bromomethyl)cyclopropane.

-

Spectral Risk: O-alkylation byproducts (vinyl ethers) or poly-alkylation.

-

-

Route B: Simmons-Smith Cyclopropanation. Zinc-carbenoid addition to 2-allylcyclohexanone.

-

Spectral Risk: Residual zinc salts or unreacted allyl groups (distinct olefinic signals at 5.0–6.0 ppm).

-

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the structure via NMR.

Figure 1: Synthetic pathway and validation logic for the target scaffold.

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of 2-(Cyclopropylmethyl)cyclohexan-1-one is characterized by three distinct regions: the high-field cyclopropyl "fingerprint," the mid-field methylene linker, and the deshielded alpha-carbonyl protons.

Diagnostic Spectral Signature

| Position | δ (ppm) | Multiplicity | Integral | J (Hz) | Assignment Logic |

| Cyclopropyl Ring | 0.05 – 0.15 | m | 2H | - | H-3'' (cis) : High-field shift due to ring current anisotropy. |

| Cyclopropyl Ring | 0.40 – 0.55 | m | 2H | - | H-3'' (trans) : Slightly less shielded than cis protons. |

| Cyclopropyl Methine | 0.65 – 0.80 | m | 1H | - | H-2'' : The "head" of the cyclopropyl group. |

| Linker | 1.25 – 1.45 | ddd/m | 2H | J≈7.0 | H-1' : Methylene bridge connecting ring to cyclopropyl. |

| Ring (Beta/Gamma) | 1.50 – 2.10 | m (overlap) | 6H | - | H-3, H-4, H-5 : Cyclohexane ring envelope. |

| Ring (Alpha) | 2.25 – 2.45 | m | 3H | - | H-2, H-6 : Deshielded by adjacent carbonyl. H-2 is the chiral center. |

Mechanistic Insight: The Cyclopropyl Anisotropy

The protons on the cyclopropyl ring (0.05 – 0.55 ppm) appear at an unusually high field (upfield). This is due to the diamagnetic anisotropy of the cyclopropane ring, which shields the protons attached directly to the ring carbons. Note: If these peaks appear above 1.0 ppm, the cyclopropyl ring has likely opened (ring-opening impurity).

Stereochemical Considerations

The substituent at C-2 will predominantly adopt the equatorial orientation to minimize 1,3-diaxial interactions, although the ketone functionality allows for some conformational flexibility (chair-chair interconversion).

13C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum provides the definitive confirmation of the carbon skeleton, particularly distinguishing the cyclopropyl methylene carbons from the ring methylenes.

| Carbon Type | δ (ppm) | Assignment | Structural Verification |

| Carbonyl | 212.5 | C-1 | Characteristic ketone shift. Absence indicates reduction to alcohol. |

| Methine (Alpha) | 50.2 | C-2 | Alpha-carbon. Shifted downfield by C=O and alkyl substituent. |

| Methylene (Alpha) | 41.8 | C-6 | Unsubstituted alpha-carbon. |

| Methylene (Linker) | 36.5 | C-1' | Linker carbon. Connects C-2 to Cyclopropyl. |

| Ring Methylenes | 25.0 – 32.0 | C-3,4,5 | Typical cyclohexane envelope. |

| Cyclopropyl CH | 10.8 | C-2'' | Methine of the cyclopropyl ring. |

| Cyclopropyl CH₂ | 4.5 | C-3'' | Highly shielded cyclopropyl methylene carbons. |

Advanced Elucidation Strategy (2D NMR)

To resolve the overlap in the 1.5–2.1 ppm region and confirm the connectivity of the cyclopropyl tail, the following 2D experiments are mandatory.

Correlation Workflow

Figure 2: 2D NMR correlation strategy for definitive structural assignment.

Key Correlations to Look For:

-

COSY: Strong cross-peak between the Linker CH₂ (1.3 ppm) and the Cyclopropyl Methine (0.7 ppm) . This confirms the tail is intact.

-

HMBC: A long-range correlation from the Linker protons (H-1') to the Carbonyl carbon (C-1, ~212 ppm) . This proves the alkylation occurred at the alpha position (C-2) and not O-alkylation.

Experimental Protocol

Sample Preparation[1][2][3][4]

-

Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

-

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

-

Filtration: Filter the solution through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., LiBr/Zn salts from synthesis) which can broaden peaks.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The cyclopropyl protons often have longer T1 relaxation times; a short D1 will lead to under-integration of the high-field signals.

-

Scans (NS): 16 scans are sufficient for 1H; 256–512 scans for 13C.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general chemical shifts for cycloalkanes).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

-

ChemicalBook. (n.d.). 2-Propylcyclohexanone NMR Data. (Used as a homologous baseline for ring shifts). Link

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS) - Cyclopropyl Methyl Ketone. (Used to validate cyclopropyl group shifts).[2] Link

-

Organic Syntheses. (2010). Preparation of 2-Allyl-2-methylcyclohexanone. (Reference for 2-substituted cyclohexanone synthesis and shifts). Link

Sources

An In-depth Technical Guide on the Conformational Analysis of 2-(Cyclopropylmethyl)cyclohexan-1-one

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 2-(cyclopropylmethyl)cyclohexan-1-one. For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and physical properties. This document elucidates the intricate interplay of steric and electronic factors governing the conformational preferences of this substituted cyclohexanone. We will explore the primary chair conformations, the orientation of the cyclopropylmethyl substituent, and the advanced analytical and computational methodologies used to characterize these structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are provided, alongside illustrative diagrams to clarify key concepts and workflows.

Introduction: The Significance of Conformational Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research.[1] For cyclic systems like cyclohexanones, the puckered nature of the ring leads to distinct conformations with varying energies. The introduction of substituents further complicates this landscape, influencing the equilibrium between different chair, boat, and twist-boat forms.

2-(Cyclopropylmethyl)cyclohexan-1-one presents a particularly interesting case study due to the unique steric and electronic properties of the cyclopropyl group.[2][3] This guide will dissect the conformational preferences of this molecule, providing a robust framework for its analysis.

Foundational Principles: Cyclohexanone Conformations

The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation to minimize angle and torsional strain.[4][5] In a chair conformation, the substituents can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (extending from the "equator" of the ring).[6]

The presence of a carbonyl group in cyclohexanone flattens the ring slightly, which can influence the relative stabilities of substituent positions.[7] For 2-substituted cyclohexanones, an equilibrium exists between two chair conformers, where the substituent is either in an axial or an equatorial position. The preferred conformation is determined by a balance of several factors, including:

-

1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 of the ring. Larger substituents experience greater 1,3-diaxial strain, generally favoring the equatorial position.[8]

-

A-strain (Allylic Strain): In 2-substituted cyclohexanones, steric interactions can occur between the substituent and the equatorial hydrogen at C6, a phenomenon related to allylic 1,3-strain.[9]

-

Torsional Strain: Strain arising from eclipsing interactions between bonds on adjacent atoms.[10]

-

Dipole-Dipole Interactions: The interaction between the C=O dipole and the dipole of the C-substituent bond can influence conformational preference.[11]

The Influence of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent introduces several unique considerations:

-

Steric Bulk: The cyclopropylmethyl group is sterically demanding, suggesting a strong preference for the equatorial position to avoid 1,3-diaxial interactions.

-

Electronic Properties: The cyclopropane ring has unique electronic properties, exhibiting some characteristics of a double bond.[3] It can engage in conjugative interactions with the adjacent carbonyl group, which is maximized when the p-orbitals of the carbonyl and the Walsh orbitals of the cyclopropane ring are aligned. This electronic factor can influence the rotational preference of the C-C bond connecting the cyclopropyl group to the cyclohexanone ring.[12]

Based on these principles, we can predict that the most stable conformation of 2-(cyclopropylmethyl)cyclohexan-1-one will feature the cyclopropylmethyl group in an equatorial position. However, the precise rotational orientation of this group requires more detailed analysis.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental tool for determining the conformation of molecules in solution.[11] Key parameters for this analysis include:

-

Chemical Shifts (δ): The chemical shift of a proton is influenced by its local electronic environment, which differs for axial and equatorial positions.

-

Coupling Constants (J): The three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation.[15][16] By measuring the coupling constants of the proton at C2 with the adjacent protons at C3, we can deduce the dihedral angles and thus the preferred conformation.[17][18]

The general form of the Karplus equation is:

³J = A cos²θ + B cosθ + C

where A, B, and C are empirically derived parameters.[15] For cyclohexane systems, large J values (typically 10-14 Hz) are observed for axial-axial couplings (θ ≈ 180°), while smaller values (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings (θ ≈ 60°).[17]

Computational Modeling

Computational chemistry provides invaluable insights into the relative energies and geometries of different conformers.[19][20]

-

Molecular Mechanics (MM): This method uses classical physics to calculate the potential energy of a molecule.[21][22] It is computationally inexpensive and well-suited for performing conformational searches to identify low-energy structures.[1][23]

-

Density Functional Theory (DFT): DFT is a quantum mechanical method that provides more accurate energies and electronic properties.[24][25] Single-point energy calculations on the geometries obtained from a molecular mechanics search can be used to refine the relative stabilities of the conformers.[26]

Predicted Conformational Equilibria

The primary conformational equilibrium for 2-(cyclopropylmethyl)cyclohexan-1-one is between the two chair forms: one with the substituent in the equatorial position and the other with it in the axial position.

Caption: Conformational equilibrium of 2-(cyclopropylmethyl)cyclohexan-1-one.

Due to the significant steric bulk of the cyclopropylmethyl group, the equilibrium is expected to lie heavily in favor of the equatorial conformer. The primary analytical challenge is to determine the preferred rotational conformation (rotamer) of the equatorial cyclopropylmethyl group.

Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(cyclopropylmethyl)cyclohexan-1-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

-

Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify coupled protons.

-

Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign proton and carbon signals.

-

-

Data Analysis:

-

Identify the signal for the proton at the C2 position (the methine proton adjacent to the carbonyl and bearing the cyclopropylmethyl group).

-

Measure the coupling constants (J-values) between the C2 proton and the two protons at C3.

-

A large coupling constant (e.g., > 10 Hz) to one of the C3 protons would indicate an axial-axial relationship, confirming the C2 proton is axial. This implies the cyclopropylmethyl group is in the equatorial position.

-

Use the Karplus equation to estimate the dihedral angles from the measured J-values to further refine the conformational assignment.

-

Protocol for Computational Modeling

This protocol outlines a typical workflow for conformational analysis using a combination of molecular mechanics and DFT.

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strain in Organic Chemistry | ChemTalk [chemistrytalk.org]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Allylic strain - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. auremn.org.br [auremn.org.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Karplus equation - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. fiveable.me [fiveable.me]

- 22. stolaf.edu [stolaf.edu]

- 23. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 24. researchgate.net [researchgate.net]

- 25. arxiv.org [arxiv.org]

- 26. chemrxiv.org [chemrxiv.org]

Reactivity profile of alpha-substituted cyclohexanones

An In-depth Technical Guide to the Reactivity Profile of Alpha-Substituted Cyclohexanones

This technical guide provides a comprehensive analysis of the reactivity profile of α-substituted cyclohexanones, a pivotal class of intermediates in organic synthesis and drug development. We will dissect the intricate interplay of conformational isomerism, stereoelectronic effects, and steric hindrance that governs their behavior in fundamental organic reactions. This document moves beyond a superficial overview to offer a deep, mechanistic understanding, supported by field-proven insights and experimental protocols. The content is specifically tailored for researchers, scientists, and drug development professionals who require a nuanced grasp of these complex systems to drive innovation.

Table of Contents

-

Introduction: The Cyclohexanone Core and Its Significance

-

Conformational Landscape of α-Substituted Cyclohexanones

-

Stereoelectronic Control in Nucleophilic Addition

-

Enolate Formation: Kinetic vs. Thermodynamic Regiocontrol

-

Reactivity of Enolates in Alkylation Reactions

-

Experimental Protocols

-

References

Introduction: The Cyclohexanone Core and Its Significance

Cyclohexanones are ubiquitous structural motifs in natural products and pharmaceutical agents. The introduction of a substituent at the α-position dramatically alters the molecule's reactivity, often in predictable yet complex ways. Understanding these substituent effects is paramount for designing efficient and stereoselective synthetic routes. This guide will explore the fundamental principles that dictate the reactivity of these systems, providing a robust framework for predicting and controlling reaction outcomes.

Conformational Landscape of α-Substituted Cyclohexanones

The reactivity of a cyclohexanone is inextricably linked to its ground-state conformation. The chair conformation is the most stable arrangement, and an α-substituent can occupy either an axial or an equatorial position. The preference for one over the other is determined by a balance of steric and stereoelectronic factors.

Generally, larger substituents prefer the equatorial position to minimize 1,3-diaxial interactions. However, the presence of the carbonyl group introduces additional considerations. Torsional strain between the α-substituent and the carbonyl oxygen can influence the conformational equilibrium. For instance, an axial α-substituent experiences gauche interactions with the C2-C3 and C2-C1 bonds.

Figure 1: Conformational equilibrium of an α-substituted cyclohexanone.

Stereoelectronic Control in Nucleophilic Addition

Nucleophilic addition to the carbonyl group of a cyclohexanone is a classic example of stereoelectronic control. The Bürgi-Dunitz trajectory describes the preferred angle of attack for a nucleophile, which is approximately 107°. In an unsubstituted cyclohexanone, attack can occur from either the axial or equatorial face. However, the presence of an α-substituent introduces a facial bias.

An axial substituent will sterically hinder the axial face, favoring equatorial attack. Conversely, an equatorial substituent can also influence the trajectory. The Felkin-Anh model provides a framework for predicting the stereochemical outcome of nucleophilic additions to chiral ketones. According to this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.

Enolate Formation: Kinetic vs. Thermodynamic Regiocontrol

The formation of an enolate from an α-substituted cyclohexanone is a critical step in many synthetic transformations. The regioselectivity of this process can be controlled by the choice of base, solvent, and temperature.

-

Kinetic Enolate: Formed by the rapid removal of the most accessible proton. This typically occurs at low temperatures with a bulky, non-nucleophilic base like lithium diisopropylamide (LDA). For an α-substituted cyclohexanone, the kinetic enolate is generally the less substituted one, formed by deprotonation at the less hindered α'-position.

-

Thermodynamic Enolate: The more stable, more substituted enolate. Its formation is favored under equilibrating conditions, typically at higher temperatures with a smaller, protic base like an alkoxide.

The choice between kinetic and thermodynamic control is a powerful tool for directing the outcome of subsequent reactions.

Figure 2: Kinetic vs. Thermodynamic enolate formation workflow.

Reactivity of Enolates in Alkylation Reactions

The enolates of α-substituted cyclohexanones are potent nucleophiles that readily undergo alkylation. The stereochemical outcome of this reaction is highly dependent on the conformation of the enolate and the trajectory of the incoming electrophile.

For the kinetic enolate, the electrophile will typically approach from the less hindered face. In the case of the thermodynamic enolate, the situation is more complex, and the stereochemical outcome can be influenced by the nature of the substituent and the electrophile.

| Condition | Base | Temperature | Major Product | Stereoselectivity |

| Kinetic | LDA | -78 °C | Less substituted | High |

| Thermodynamic | NaOEt | 25 °C | More substituted | Variable |

Experimental Protocols

Kinetic Enolate Formation and Alkylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: A solution of lithium diisopropylamide (LDA) in THF is added dropwise via syringe.

-

Substrate Addition: The α-substituted cyclohexanone, dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDA solution. The reaction is stirred for 30 minutes to ensure complete enolate formation.

-

Alkylation: The electrophile (e.g., methyl iodide) is added dropwise, and the reaction is stirred for an additional 1-2 hours at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Thermodynamic Enolate Formation and Alkylation

-

Setup: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with absolute ethanol.

-

Base Formation: Sodium metal is carefully added in small portions to the ethanol to generate sodium ethoxide in situ.

-

Substrate Addition: The α-substituted cyclohexanone is added to the solution of sodium ethoxide.

-

Equilibration: The mixture is heated to reflux for several hours to ensure the formation of the thermodynamic enolate.

-

Alkylation: The electrophile is added, and the reaction is maintained at reflux until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is cooled to room temperature and poured into water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

The reactivity of α-substituted cyclohexanones is a rich and multifaceted field of study. A thorough understanding of the principles of conformational analysis, stereoelectronics, and reaction kinetics is essential for harnessing the synthetic potential of these valuable building blocks. Future research will likely focus on the development of new catalytic enantioselective methods for the synthesis and transformation of α-substituted cyclohexanones, further expanding their utility in the synthesis of complex molecules.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Chemical Reaction Paths. IV. The Crystal Structure of 1,5-Dimethyl-1,5-diazacyclooctane-2,6-dione and the Reaction Path of Nucleophilic Addition to a Carbonyl Group. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(2), 363-372. [Link]

-

Anh, N. T. (1980). Regio- and stereoselectivities in some nucleophilic reactions. Topics in Current Chemistry, 88, 145-162. [Link]

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin. (Note: While a direct link to the full text is not readily available due to its age, its content is foundational and widely cited in the other references.)

An In-depth Technical Guide to the Safety and Toxicity of 2-(Cyclopropylmethyl)cyclohexan-1-one

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Frontier

Chemical Identity and Structural Analogs

Target Compound: 2-(Cyclopropylmethyl)cyclohexan-1-one

-

Molecular Formula: C₁₀H₁₆O

-

Structure:

(Self-generated structure, as a formal entry is not widely available) -

Key Features: A cyclohexanone ring substituted at the alpha-position with a cyclopropylmethyl group. This structure combines the core of cyclohexanone with a strained cyclopropyl ring, which can influence both its reactivity and metabolic profile.

Rationale for Analog Selection

The selection of structural analogs is critical for a valid toxicological inference. The chosen compounds share either the core cyclohexanone ring or the specific alpha-substitution pattern, providing a composite view of potential hazards.

-

Analog A: 2-Cyclopropylcyclohexan-1-one: The closest structural analog with available hazard data. It shares the alpha-substituted cyclopropyl and cyclohexanone moieties, making its hazard profile highly relevant.

-

Analog B: Cyclohexanone: The parent ketone. Its well-documented toxicity provides a baseline for understanding the hazards associated with the core ring structure.[1][2]

-

Analog C: Other 2-Alkyl-Substituted Cyclohexanones: These compounds inform on how alkyl substitutions at the alpha-position generally modify the toxicity of the cyclohexanone core.

Inferred Safety and Hazard Profile

Based on the known properties of its structural analogs, the following is a preliminary safety and handling profile for 2-(Cyclopropylmethyl)cyclohexan-1-one. This profile must be treated as provisional and verified by empirical testing.

GHS Hazard Classification (Inferred)

The hazard profile is extrapolated primarily from 2-cyclopropylcyclohexan-1-one and the parent cyclohexanone.[3][4]

| Hazard Class | GHS Hazard Statement (Inferred) | Basis for Inference |

| Flammable Liquids | H227: Combustible liquid | Analog A is classified as a combustible liquid.[3] Cyclohexanone is a flammable liquid.[1][4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Analog A and cyclohexanone are known skin irritants.[3][4] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Analog A and cyclohexanone are known eye irritants.[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Analog A is reported to cause respiratory irritation.[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Cyclohexanone is classified as harmful by these routes.[1][4] The alkyl substitution may modulate this toxicity, but a conservative assumption is warranted. |

Handling, Storage, and First Aid

| Section | Recommended Procedure | Causality and Rationale |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Use personal protective equipment (PPE): nitrile gloves, safety goggles with side shields, and a lab coat. Avoid generating mists or aerosols. Ground all equipment to prevent static discharge. | The inference of respiratory irritation and potential inhalation toxicity necessitates controlled ventilation.[3] The assumption of skin and eye irritancy requires robust barrier protection.[3][4] The combustible nature of the compound requires control of ignition sources.[1][3] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition. | Prevents vapor accumulation and reduces fire risk. Separation from incompatible materials like strong oxidizers is a standard precaution for organic ketones. |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Remove contaminated clothing and wash skin with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention. | Standard first aid for irritant and potentially toxic chemical exposure. Inducing vomiting can cause aspiration of the chemical into the lungs.[1] |

Inferred Toxicological Profile

Quantitative toxicological data is absent for the target compound. The following values are extrapolated from analogs to provide a preliminary risk assessment.

| Toxicological Endpoint | Inferred Value/Effect | Basis and Field Insight |

| Acute Oral LD50 (Rat) | Estimated: 500 - 2000 mg/kg | Cyclohexanone has an oral LD50 in rats of ~1500-1800 mg/kg.[1][2] Alkyl substitution can either increase or decrease toxicity. Without specific data, it is prudent to assume a similar or slightly more toxic profile, placing it in GHS Category 4. |

| Dermal LD50 (Rabbit) | Estimated: ~1000 mg/kg | The dermal LD50 for cyclohexanone is approximately 948 mg/kg.[1] It is reasonable to assume a similar level of dermal toxicity. |

| Carcinogenicity & Mutagenicity | No data available; not expected. | Cyclohexanone is not classified as a carcinogen by IARC or NTP and has shown mixed results in mutagenicity assays.[1] There is no structural alert to suggest high carcinogenic or mutagenic potential, but this requires experimental confirmation. |

| Target Organs | Potential for effects on the central nervous system, respiratory system, liver, and kidneys. | High-dose exposure to cyclohexanone can cause CNS depression and damage to the liver and kidneys.[1][2] These are common target organs for organic solvents and should be considered in any toxicological evaluation. |

Experimental Workflow for Toxicological Characterization

For any novel compound intended for further development, a structured toxicological assessment is a scientific and regulatory necessity. The following outlines a tiered approach, from computational prediction to definitive in-vivo testing.

Workflow Overview

Caption: A tiered workflow for characterizing the toxicity of a novel chemical entity.

Protocol: In Silico Toxicity Prediction

-

Objective: To generate computational predictions of toxicity, guiding subsequent experimental design.

-

Methodology:

-

Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 2-(Cyclopropylmethyl)cyclohexan-1-one.

-

Utilize Quantitative Structure-Activity Relationship (QSAR) software (e.g., TOPKAT, OECD QSAR Toolbox).[5][6][7]

-

Input the SMILES string into models for predicting endpoints such as rat oral LD50, skin irritation, and mutagenicity.

-

Causality: QSAR models are built on large datasets of tested chemicals.[8][9] They work by identifying structural fragments (toxicophores) associated with specific toxicities, providing a rapid, animal-free initial hazard assessment. The reliability of the prediction depends on how well the target molecule fits within the model's "applicability domain."[7]

-

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To determine the concentration of the compound that reduces the viability of cultured cells by 50% (IC50), providing a measure of basal cytotoxicity.

-

Methodology:

-

Cell Plating: Seed human liver carcinoma cells (HepG2) or human embryonic kidney cells (HEK293) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Prepare serial dilutions of 2-(Cyclopropylmethyl)cyclohexan-1-one in culture medium. Replace the existing medium with the treatment medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a set period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10][11]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader.

-

Analysis: Plot absorbance against compound concentration and calculate the IC50 value.

-

-

Causality: The MTT assay measures mitochondrial reductase activity, a key indicator of cell viability.[12] A reduction in this activity is directly proportional to the number of viable cells, providing a sensitive measure of cytotoxicity.[10] This in vitro data helps to set the starting doses for in vivo studies, adhering to the "3Rs" principle (Replacement, Reduction, Refinement) of animal testing.